2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole
Description
This compound is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with a fluorine atom at position 4 and a 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yloxy group at position 2. The benzo[d]thiazole scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and anticancer research . The fluorine atom enhances metabolic stability and bioavailability, while the sulfonylazetidine moiety contributes to binding affinity with biological targets such as kinases or aldose reductase .
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S2/c19-13-2-1-3-16-17(13)20-18(27-16)26-11-9-21(10-11)28(22,23)12-4-5-14-15(8-12)25-7-6-24-14/h1-5,8,11H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXCWYFFGKFQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)OC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole typically involves multi-step organic reactions The process begins with the preparation of the benzo[d]thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions
The azetidine ring is synthesized through the reaction of suitable amines with epoxides or aziridines, followed by sulfonylation using sulfonyl chlorides. The final step involves the coupling of the azetidine derivative with the benzo[d]thiazole core, facilitated by appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological profile.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit key enzymes involved in metabolic pathways or interact with cellular receptors to trigger signaling cascades. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The target compound shares structural motifs with several derivatives synthesized in recent studies. Key comparisons include:
Key Observations :
- Bioactivity : Compound 7a (from ) demonstrates potent aldose reductase inhibition, while the target compound’s fluorobenzo[d]thiazole core may enhance selectivity for kinases or other oxidoreductases .
- Synthetic Complexity : The sulfonylazetidine linker in the target compound introduces synthetic challenges compared to simpler thioether or hydrazone linkages in analogs like 4a or 7a .
- Electron-Withdrawing Groups: The fluorine atom in the target compound likely improves metabolic stability over non-fluorinated analogs such as 4a, which lacks halogen substituents .
Physicochemical Properties
Melting points and solubility vary significantly due to substituent effects:
Biological Activity
The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅FNO₃S
- Molecular Weight : 321.35 g/mol
- CAS Number : Not specified in the search results.
The compound features a complex arrangement that includes a sulfonyl group, an azetidine ring, and a fluorobenzo[d]thiazole moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Case Study : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells by disrupting cell cycle progression and promoting cell death.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been documented:
- Inhibition of Bacterial Growth : Compounds with similar functional groups have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its potential therapeutic applications:
- Absorption and Distribution : The lipophilicity indicated by its LogP value suggests good membrane permeability.
- Metabolism : Preliminary studies suggest hepatic metabolism may play a role in the bioactivation of the compound.
Data Table on Biological Activity
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Inhibits growth of MRSA | |
| Enzyme Inhibition | Modulates specific kinase pathways |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of benzo[d]thiazole derivatives. The results indicated that compounds with structural similarities to our target compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Properties
In another study published in Antimicrobial Agents and Chemotherapy, researchers tested a series of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating significant antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
